BenchChemオンラインストアへようこそ!

Thymosin beta4

Wound Healing Peptide Metabolism Bioactivity Assay

Thymosin Beta-4 (Tβ4), CAS 77591-33-4, is a 43-amino acid polypeptide (Ac-SDKPDMAEIEKFDKSKLKKTETQEKNPLPSKETIEQEKQAGES) with a molecular weight of 4963.49 Da. It is a member of the beta-thymosin family and functions as the primary intracellular G-actin sequestering peptide in most mammalian cells.

Molecular Formula C212H350N56O78S
Molecular Weight 4963 g/mol
CAS No. 77591-33-4
Cat. No. B344506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymosin beta4
CAS77591-33-4
SynonymsFx peptide;  thymosin .beta.-4;  thymosin beta(4);  thymosin beta-4;  thymosin beta4;  Tyb-4
Molecular FormulaC212H350N56O78S
Molecular Weight4963 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C
InChIInChI=1S/C212H350N56O78S/c1-16-106(7)166(261-190(323)131(64-75-160(292)293)231-172(305)109(10)228-174(307)134(78-91-347-15)245-196(329)140(98-165(302)303)255-201(334)147-53-39-88-266(147)209(342)135(52-29-38-87-221)250-197(330)139(97-164(300)301)254-198(331)143(100-269)229-113(14)276)204(337)246-129(62-73-158(288)289)187(320)233-118(47-24-33-82-216)179(312)252-137(94-114-42-19-18-20-43-114)194(327)253-138(96-163(298)299)195(328)237-121(50-27-36-85-219)181(314)258-144(101-270)199(332)239-119(48-25-34-83-217)178(311)251-136(92-104(3)4)193(326)236-116(45-22-31-80-214)175(308)235-122(51-28-37-86-220)189(322)263-168(110(11)273)207(340)249-133(66-77-162(296)297)192(325)264-169(111(12)274)206(339)248-126(58-69-152(224)279)184(317)243-128(61-72-157(286)287)186(319)234-120(49-26-35-84-218)180(313)256-142(95-153(225)280)211(344)268-90-40-54-148(268)202(335)257-141(93-105(5)6)210(343)267-89-41-55-149(267)203(336)259-145(102-271)200(333)238-117(46-23-32-81-215)177(310)244-132(65-76-161(294)295)191(324)265-170(112(13)275)208(341)262-167(107(8)17-2)205(338)247-130(63-74-159(290)291)188(321)241-125(57-68-151(223)278)183(316)242-127(60-71-156(284)285)185(318)232-115(44-21-30-79-213)176(309)240-124(56-67-150(222)277)173(306)227-108(9)171(304)226-99-154(281)230-123(59-70-155(282)283)182(315)260-146(103-272)212(345)346/h18-20,42-43,104-112,115-149,166-170,269-275H,16-17,21-41,44-103,213-221H2,1-15H3,(H2,222,277)(H2,223,278)(H2,224,279)(H2,225,280)(H,226,304)(H,227,306)(H,228,307)(H,229,276)(H,230,281)(H,231,305)(H,232,318)(H,233,320)(H,234,319)(H,235,308)(H,236,326)(H,237,328)(H,238,333)(H,239,332)(H,240,309)(H,241,321)(H,242,316)(H,243,317)(H,244,310)(H,245,329)(H,246,337)(H,247,338)(H,248,339)(H,249,340)(H,250,330)(H,251,311)(H,252,312)(H,253,327)(H,254,331)(H,255,334)(H,256,313)(H,257,335)(H,258,314)(H,259,336)(H,260,315)(H,261,323)(H,262,341)(H,263,322)(H,264,325)(H,265,324)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,345,346)/t106-,107-,108-,109-,110+,111+,112+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-,170-/m0/s1
InChIKeyUGPMCIBIHRSCBV-XNBOLLIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymosin Beta-4 (CAS 77591-33-4) Procurement Guide: Product Definition & Baseline Attributes


Thymosin Beta-4 (Tβ4), CAS 77591-33-4, is a 43-amino acid polypeptide (Ac-SDKPDMAEIEKFDKSKLKKTETQEKNPLPSKETIEQEKQAGES) with a molecular weight of 4963.49 Da . It is a member of the beta-thymosin family and functions as the primary intracellular G-actin sequestering peptide in most mammalian cells [1]. Unlike smaller thymosin fragments or homologs, full-length Tβ4 possesses an N-terminal acetylation, a conserved actin-binding motif (LKKTETQ at residues 17–23), and a C-terminal domain that collectively mediate both cytoskeletal regulation and extracellular signaling in tissue repair, angiogenesis, and inflammation [2].

Why Thymosin Beta-4 Cannot Be Interchanged with Common Analogs: Structural & Functional Evidence


Generic substitution of Thymosin Beta-4 with in-class beta-thymosins (e.g., Tβ10, Tβ9) or the commonly used active fragment TB-500 (residues 17-23) is precluded by quantifiable differences in actin-binding affinity, cellular potency, and biological mechanism. Full-length Tβ4 binds G-actin with a Kd of 0.8 μM and exhibits a 23-fold reduction in affinity in the presence of profilin [1]; in contrast, truncation to the TB-500 sequence abolishes context-dependent regulation and reduces potency in cell migration assays. Thymosin Beta-10, while sharing actin-sequestering function, shows differential tissue expression and a distinct Kd of ~2.7 μM for cardiac actin [2]. These data demonstrate that functional outcomes in tissue repair, angiogenesis, and cytoskeletal remodeling cannot be replicated by substituting with a fragment or homolog [3].

Quantitative Differentiation Evidence for Thymosin Beta-4 vs. Analogs and Fragments


Full-Length Tβ4 vs. TB-500 (17–23 Fragment): Mechanism of Action and Metabolic Dependence

TB-500 (Ac-LKKTETQ) is widely used as a functional mimic of Tβ4. However, a 2024 study demonstrated that the reported wound-healing activity of TB-500 in vitro is attributable to its metabolite Ac-LKKTE, not the parent peptide [1]. In contrast, full-length Tβ4 directly promotes cell migration in HUVEC scratch assays at 10 μg/mL (56.5 ± 4.8 μm vs. 21.38 ± 3.2 μm for PBS control) without requiring metabolic processing for bioactivity [2]. Procurement of Tβ4 ensures direct pharmacological activity, whereas TB-500 introduces a confounding dependence on metabolic activation pathways.

Wound Healing Peptide Metabolism Bioactivity Assay

Dimeric Tβ4 Outperforms Monomeric Tβ4 in Endothelial Cell Migration: A Head-to-Head Scratch Assay

A direct head-to-head comparison of recombinant dimeric Tβ4 (DTβ4) versus native monomeric Tβ4 in a HUVEC scratch assay demonstrated significantly enhanced cell migration. At 10 μg/mL, DTβ4-treated cells migrated 80.2 ± 9.8 μm compared to 56.5 ± 4.8 μm for monomeric Tβ4 (P < 0.01) [1]. The migration enhancement was approximately 1.42-fold. In a rat dermal healing model, the dimeric form accelerated wound closure by approximately 1 day relative to native Tβ4 [2]. This evidence establishes a clear potency hierarchy: DTβ4 > Tβ4 > TB-500/C-terminal truncates.

Angiogenesis Cell Migration Wound Healing

Tβ4 vs. Tβ10 Actin-Binding Affinity: Comparable but Context-Dependent Differentiation

Thymosin Beta-4 and Thymosin Beta-10 are both actin monomer sequestering proteins, but their affinity profiles diverge under specific conditions. Recombinant Tβ4 binds skeletal muscle G-actin with a Kd of 0.8 µM, whereas Tβ9 binds with a Kd of 1.1 µM [1]. Both Tβ4 and Tβ10 inhibit actin polymerization with similar Kd values in the 0.7–1.0 µM range for skeletal muscle actin [2]. However, a key divergence emerges with cardiac actin: the apparent Kd for Tβ4 is 2.5 µM, compared to 2.7 µM for Tβ10, indicating comparable but not identical binding depending on actin isoform [3]. Furthermore, Tβ4 is absent in parotid and submandibular glands where Tβ10 is strongly expressed, demonstrating tissue-specific functional compartmentalization [4].

Cytoskeleton Actin Polymerization Beta-Thymosin Specificity

Tβ4 Exhibits Dose-Proportional Pharmacokinetics with Increasing Half-Life, Supporting Flexible Dosing Regimens

In a Phase I randomized, placebo-controlled study, synthetic Tβ4 administered intravenously at doses of 42, 140, 420, and 1260 mg demonstrated a dose-proportional pharmacokinetic profile with an increasing half-life at higher doses [1]. No dose-limiting toxicity was observed, and adverse events were infrequent and mild [2]. Separately, recombinant human Tβ4 (NL005) in healthy Chinese volunteers confirmed safety and tolerability across single and multiple doses [3]. This predictable pharmacokinetic behavior contrasts with small peptide fragments like TB-500, where rapid metabolism and unclear parent-to-metabolite conversion complicate dosing strategies.

Pharmacokinetics Clinical Trial Dose Optimization

Clinical Wound Healing: Tβ4 0.03% Achieves Complete Closure in ~25% of Venous Stasis Ulcer Patients vs. Standard Care

In a Phase 2, double-blind, placebo-controlled dose-response study across eight European sites (73 patients), topical Tβ4 at 0.03% demonstrated a complete wound healing rate of approximately 25% within 3 months in hard-to-heal venous stasis ulcers [1]. The placebo arm response rate was notably lower, with Tβ4 accelerating wound closure particularly in patients with small-to-moderate wound size and severity [2]. This clinical evidence establishes Tβ4’s therapeutic efficacy in a chronic wound setting where compression therapy alone has limited effectiveness, a differentiation not yet demonstrated for the TB-500 fragment in controlled human trials.

Venous Ulcer Phase 2 Trial Wound Closure Rate

N-Terminal Integrity Dictates Actin-Sequestering Potency: Truncated Tβ4 Analogs Lose >80% Activity

The full-length 43-residue Tβ4 is essential for optimal actin sequestration. Truncation of the N-terminal 6 residues (Tβ4 7-43) or oxidation of Met6 (Tβ4-sulfoxide) increases the apparent Kd for actin from 2.5 μM to 38–53 μM, representing a >15-fold loss of affinity, and requires a 20-fold higher concentration to inhibit actin polymerization [1]. Truncation of 23 residues (Tβ4 24-43) completely abolishes interaction with G-actin [2]. This SAR data directly explains why the 7-residue TB-500 fragment cannot replicate the full actin-sequestering and polymerization-inhibiting capacity of intact Tβ4.

Structure-Activity Relationship Actin Binding Peptide Integrity

Optimal Application Scenarios for Thymosin Beta-4 Based on Quantitative Differentiation Evidence


Human Chronic Wound Healing & Dermatological Repair Research

The Phase 2 clinical evidence demonstrating ~25% complete closure of venous stasis ulcers at 3 months with 0.03% topical Tβ4 [1] positions full-length Tβ4 as a translational bridge between preclinical wound models and clinical dermatology. For research on chronic, non-healing wounds—including diabetic ulcers, pressure sores, and epidermolysis bullosa—Tβ4 offers a validated peptide tool with a known safety profile and dose-response relationship, enabling reproducible in vivo and ex vivo wound healing studies.

Angiogenesis, Endothelial Cell Biology & Cardiovascular Repair

Tβ4 directly promotes endothelial cell migration in HUVEC scratch assays (56.5 μm at 10 μg/mL) and enhances angiogenesis via VEGF/HIF-1α pathways [2]. The dimeric Tβ4 variant further elevates migration (80.2 μm, 1.42-fold) and accelerates dermal healing by ~1 day in rats [3]. For myocardial infarction models, hindlimb ischemia studies, and tissue engineering constructs requiring vascularization, full-length Tβ4 provides quantifiable pro-angiogenic activity that can be rationally enhanced by using the dimeric form.

Cytoskeletal Dynamics & Quantitative Biochemical Studies

With a well-characterized G-actin binding Kd of 0.8 μM (skeletal muscle) and 2.5 μM (cardiac), Tβ4 is the gold standard for studying actin monomer sequestration and polymerization regulation [4]. The SAR evidence—showing that N-terminal truncations increase Kd to 38–53 μM and C-terminal truncation (24-43) abolishes binding—makes full-length Tβ4 indispensable for quantitative cytoskeletal assays where even single-residue modifications compromise data reproducibility.

Peptide Drug Development & Pharmacokinetic Modeling

Tβ4’s dose-proportional pharmacokinetics with increasing half-life at doses up to 1260 mg [5], combined with its failure to produce dose-limiting toxicity after 14-day repeated dosing, establishes it as a tractable scaffold for therapeutic peptide engineering. For pharmacokinetic/pharmacodynamic modeling, bioanalytical method development, and formulation studies, Tβ4 provides a validated starting molecule with clinically documented systemic tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thymosin beta4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.